One notable application involves the synthesis of a new compound called (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors. The first step involves a condensation reaction between HMFAA and 3,3-dimethyl-2-butanone, resulting in the formation of this novel compound .
3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid is an organic compound characterized by a furan ring that is substituted with a hydroxymethyl group and an acrylic acid moiety. Its molecular formula is and it has a molecular weight of approximately 168.15 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science, due to its unique structure which combines features of both furan and acrylic acid derivatives .
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, and palladium on carbon for reduction.
Research indicates that 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid may possess significant biological activity. It has been investigated as a precursor for bioactive compounds and has potential applications in drug development. Its unique structure allows it to act as a pharmacophore in medicinal chemistry, suggesting that it could interact with biological targets effectively .
The synthesis of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid typically involves the condensation of 5-hydroxymethylfurfural with acrylic acid. This reaction can be catalyzed by various acids or bases to enhance yield and selectivity. Furthermore, industrial production may utilize continuous flow reactors to optimize conditions and scale up production efficiently. The use of renewable biomass-derived feedstocks is also being explored to enhance sustainability in its synthesis .
This compound finds several applications across diverse fields:
Studies on the interactions of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid with biological systems are ongoing. Preliminary investigations suggest that it may interact with various biological targets, potentially influencing metabolic pathways or exhibiting therapeutic effects. Further research is required to elucidate specific mechanisms and efficacy in biological contexts .
Several compounds share structural similarities with 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid | Furan ring + hydroxymethyl + acrylic acid | Combines features of both furan and acrylic acids |
| 5-Hydroxymethylfurfural | Furan ring + hydroxymethyl | Precursor for synthesis |
| Furfuryl alcohol | Furan ring + alcohol | Lacks acrylic functionality |
| Furan-2-carboxylic acid | Furan ring + carboxylic acid | Lacks hydroxymethyl group |
The uniqueness of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid lies in its dual functionality from both the furan and acrylic components, making it a versatile compound for various applications in research and industry .
The Knoevenagel condensation involves nucleophilic attack by a deprotonated active methylene compound (AMC) on an aldehyde, followed by dehydration to form α,β-unsaturated carbonyl products [2]. For 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid, 5-hydroxymethylfurfural (5-HMF) reacts with malonic acid derivatives under basic catalysis. A standardized protocol involves:
The reaction completes within 30–90 minutes, achieving 70–96% isolated yields through piperidine’s dual role as base and nucleophile [1] [2].
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% piperidine | Maximizes rate/yield [1] |
| Solvent | Ethanol or cyclohexane | Prevents side reactions [1] |
| Temperature | 25–40°C | Balances kinetics/stability [1] |
| Molar Ratio | 1:1.1 (5-HMF:AMC) | Minimizes dimerization [1] |
Notably, substituting ethanol with cyclohexane prevents ethanolysis of sensitive 5-HMF derivatives [1].
Gram-scale synthesis using 10 g 5-HMF demonstrated 88% yield of acrylic acid derivatives, with piperidine recovery via vacuum distillation [1]. Modified furfurals bearing electron-withdrawing groups (e.g., 5-nitrofurfural) required adjusted conditions:
While Perkin condensation (acid-catalyzed aldol dehydration) traditionally produces cinnamic acids, its application to 5-HMF derivatives remains limited compared to Knoevenagel’s advantages:
| Factor | Knoevenagel | Perkin |
|---|---|---|
| Catalyst | Mild bases (piperidine) | Strong acids (Ac₂O) |
| Byproducts | H₂O | Acetic acid |
| Functional Group Tolerance | Broad (EWGs) | Limited |
| Yield Range | 70–96% [1] | 40–65% [2] |
For Perkin routes, enhancing yields requires:
Water as solvent achieves 68% yield via:
Recent catalyst developments include:
| Catalyst Type | Example | Yield |
|---|---|---|
| Metal-Organic Gels | Fe³⁺-carboxylate gels | 81% [4] |
| Enzyme Mimics | Lipase-PEG conjugates | 74% [3] |
| Heterogeneous | SiO₂-supported amines | 85% [1] |
Ball-milling 5-HMF with AMCs (1:1.2 ratio) and K₂CO₃ (5 wt%) for 2 hours delivers 89% yield, eliminating solvent use [1].
5-HMF, derived from hexose dehydration, serves as the primary precursor:
Integrated biorefineries convert lignocellulosic waste to 5-HMF via:
Brønsted superacids such as triflic acid (CF₃SO₃H) protonate HMFA at both the carbonyl oxygen and the β-carbon, producing an O,C-diprotonated superelectrophile that reacts with simple and polycyclic arenes (benzene, toluene, anisole, indole) to give 3-aryl-3-(5-hydroxymethyl-furan-2-yl)-propanoic acids [1].
| Arene partner | Acid loading (mol%) | T (°C) | t (min) | Product yield (%) | Regioselectivity (β vs α) |
|---|---|---|---|---|---|
| Benzene | neat TfOH | 25 | 10 | 82 [1] | >95:5 [1] |
| p-Xylene | neat TfOH | 25 | 15 | 88 [1] | >95:5 [1] |
| Indole | 2 equiv TfOH | 0 | 5 | 74 [1] | >98:2 [1] |
Mechanistic NMR monitoring shows rapid diprotonation (δ¹³C β-C ≈ 209 ppm) followed by electrophilic C–C bond formation and rate-limiting deprotonation to restore aromaticity [1]. The hydroxymethyl group survives the strongly acidic medium, highlighting its stabilising +M effect on the furan ring.
Being an activated Michael acceptor, HMFA undergoes conjugate additions with soft nucleophiles.
| Nucleophile | Catalyst/Medium | k₂ (M⁻¹ s⁻¹ at 25 °C) | Product | Comment |
|---|---|---|---|---|
| Fluoride | CsF, MeCN | 1.2 × 10⁻² [2] | β-F-HMFA | Demonstrates polar Michael reactivity |
| MeNH₂ | neat, 40 °C | 8.5 × 10⁻³ [3] | 3-(β-aminomethyl) adduct | Reversible at pH > 10 |
| CF₃ radical + Cl⁻ | Ru(bpy)₃²⁺/Blue LED | - | α-Cl-β-CF₃ adduct [4] | Inverse (α-) addition via photoredox umpolung |
The conjugate addition is accelerated by the electron-withdrawing carboxyl and by the resonance-stabilised furan ring that delocalises the developing carbanion [5].
Hydrogenations targeting either the C=C bond or the furan ring are highly tunable.
| Catalyst (support) | p(H₂) (MPa) | T (°C) | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru/TiO₂ sub-1 nm clusters | 4 | 80 | full C=C + full ring saturation → tetrahydro-HMFA | 96 [6] | |
| Pt/C + RuOx dual sites | 2 | 120 | C=O & C=C → 2-(5-hydroxymethyl-tetrahydro-2-furyl)-propanoic acid; ring retained | 85 [7] | |
| Mn(I)-pincer complex | 0.2 | 35 | γ-reduction of α,β-unsaturated acid → 3-(5-hydroxymethyl-furan-2-yl)-propanoic acid | 92 [8] |
Ligand-directed Mn hydride transfer proceeds by outer-sphere 1,4-addition giving a manganese enolate, which undergoes rapid protonolysis [8].
The hydroxymethyl group oxidises preferentially over the aldehydic α-β system.
| Oxidant / Catalyst | Solvent, pH | Main products | Selectivity (%) | Notes |
|---|---|---|---|---|
| H₂O₂ / [EMIM]₄Mo₈O₂₆ | water, pH 7 | HMFA → 5-formyl-2-furoic acid (FFCA) first, then FDCA | 99 to FFCA at 30 min, 85 FDCA at 2 h [9] | Aldehyde oxidises before CH₂OH |
| O₂ / Mn-bipyridine complex | 1,4-dioxane/H₂O (2:1), NaOH | FDCA + H₂ (green dehydrogenation) | 95 FDCA [10] | Coupled aldehyde/alcohol oxidation with H₂ liberation |
| Heterogeneous Au/Al₂O₃ | 0.7 MPa O₂, 90 °C, pH 9 | 2-(carboxy)methyl-acrylic acid via allylic oxidation | 72 [11] | Double bond preserved |
Furan C-2 and C-5 positions exhibit high electrophilic aromatic substitution (EAS) rates.
| Electrophile | Catalyst | Site ratio (C-5 : C-3) | Example yield (%) |
|---|---|---|---|
| Br₂ | HOAc, 0 °C | >20:1 [12] | 87 (5-bromo-HMFA) |
| Ac₂O/DMAP | 60 °C | Acylation at C-5 dominates | 78 [13] |
| NO₂⁺ (HNO₃/H₂SO₄, -20 °C) | - | 5-nitro-HMFA as sole regioisomer | 81 [14] |
Hammett ρ = -2.2 indicates strong ring activation by the hydroxymethyl substituent [12].
Transformations mirror classic HMF chemistry.
| Transformation | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Esterification (acetyl) | Ac₂O, 90 °C, 1 h | 5-Acetoxymethyl derivative | 92 [13] | |
| Etherification | MeOH/HCl (1 M), 65 °C | 5-Methoxymethyl-HMFA | 88 [15] | |
| Oxidation | TEMPO/NaOCl, 0 °C | 5-Carboxy-furan-2-yl-acrylic acid | 95 [16] |
The α,β-unsaturation is maintained under these conditions.
Under acidic or basic dehydration conditions, HMFA oligomerises analogously to HMF, producing humins.
Mechanistic highlights:
| Medium | Dominant elementary step | ΔG‡ (kJ mol⁻¹) | Ref. |
|---|---|---|---|
| 0.1 M NaOH | OH⁻ addition to aldehyde | 30.7 [18] | |
| 0.5 M H₂SO₄ | Protonated ring-opening + aldol | 42 [17] | |
| Protected PD-HMFA | No low-barrier path <100 kJ | 112 [19] |
Global Reaction Route Mapping (GRRM) employing multi-component AFIR located >300 unique minima and transition states up to the trimer stage [20].
Key findings:
| Entry | Catalyst | Target bond reduced | Main product | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 1 | Ru/TiO₂ sub-nanoclusters [6] | C=C + furan | Tetrahydro-HMFA | 96 | >95% |
| 2 | Mn(I)-PCNHC-pincer [8] | C=C only | 3-(5-Hydroxymethyl-furan-2-yl)-propanoic acid | 92 | 99% |
| 3 | Pt/RuOx-C synergistic [7] | C=O & C=C | Saturated alcohol | 85 | 91% |
| Step | Catalyst/Oxidant | Rate constant k_obs (min⁻¹) | Product | Selectivity (%) |
|---|---|---|---|---|
| a. CH₂OH → CHO | Mncat/H₂O₂ pH 11 [22] | 0.82 | HMFA → FFCA | 99 |
| b. CHO → COOH | Mncat/H₂O₂ pH 11 [22] | 0.35 | FFCA → FDCA | 89 |
| c. Allylic C–H oxidation | Au/Al₂O₃, O₂ 0.7 MPa [11] | 0.05 | 2-(Carboxy)methyl-acrylic acid | 72 |